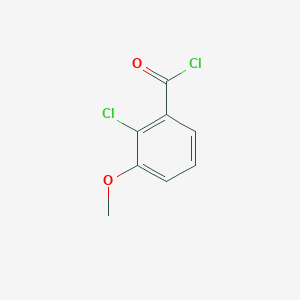![molecular formula C10H7N5 B8774187 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile typically involves the reaction of 4-formylbenzonitrile with 4-amino-1,2,4-triazole under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In the context of its anticancer properties, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a nitrile group.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-naphthol: Contains a naphthol group instead of a benzenecarbonitrile.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenylmethane: Features a phenylmethane group instead of a benzenecarbonitrile.
Uniqueness
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is unique due to its specific combination of a triazole ring and a benzenecarbonitrile moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor and anticancer agent make it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C10H7N5 |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
4-(1,2,4-triazol-4-yliminomethyl)benzonitrile |
InChI |
InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H |
Clé InChI |
UUWAPZBXKSBICU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NN2C=NN=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





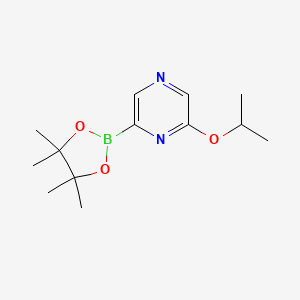
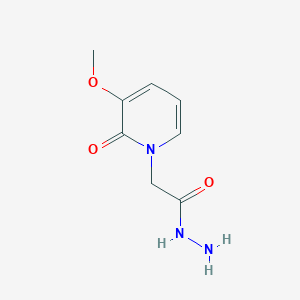
![Methyl thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8774160.png)
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)
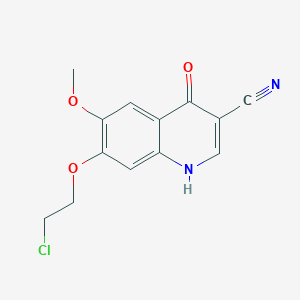
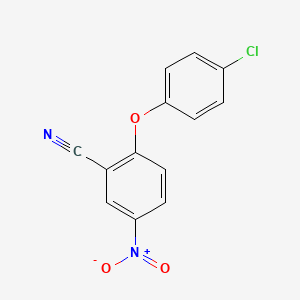
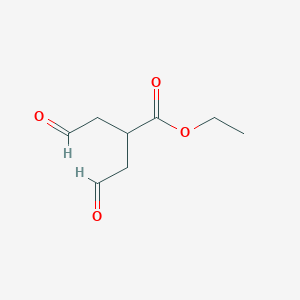
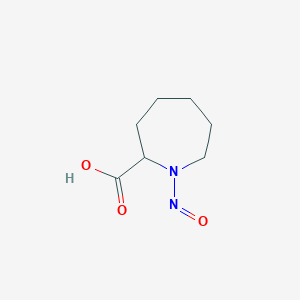
![4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)

